molecular formula C7H9NO3 B2932586 N-cyclopropyl maleamic acid CAS No. 27995-78-4

N-cyclopropyl maleamic acid

Cat. No. B2932586
CAS RN: 27995-78-4
M. Wt: 155.153
InChI Key: JRJTUGAKFMYQEE-ARJAWSKDSA-N
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Description

“N-cyclopropyl maleamic acid” is a derivative of maleamic acid . Maleamic acid is a compound with the formula C4H5NO3 and a molecular weight of 115.0874 . It’s also known as Maleic acid monoamide, 2-Butenoic acid, 4-amino-4-oxo-, (Z)-; Acrylic acid, 3-carbamoyl-, (Z)-; Maleamate; Maleic monoamide; (2Z)-4-Amino-4-oxo-2-butenoic acid .


Synthesis Analysis

The synthesis of maleamic acids, including N-cyclopropyl maleamic acid, involves the reaction between an amine and an anhydride . For instance, the reaction between n-butylamine and citraconic anhydride can produce n-butyl citraconamic acid . The ratio of the two n-butyl citraconamic acid isomers (α and β) can be finely tuned by controlling the reaction temperature and time .


Molecular Structure Analysis

The molecular structure of maleamic acid, from which N-cyclopropyl maleamic acid is derived, is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H, (H2,5,6)(H,7,8)/b2-1+ .


Chemical Reactions Analysis

Maleamic acids, including N-cyclopropyl maleamic acid, can undergo reversible amide formation and transamidation . Due to the presence of a carboxylic acid in β-position, these compounds are in equilibrium with their anhydride and amine precursors in organic solvents at room temperature . This equilibrium is responsive to external stimuli: by alternating the additions of a Brønsted acid and a base, we can switch between amide and anhydride several times without side-reactions .


Physical And Chemical Properties Analysis

Maleamic acid has a molecular weight of 115.0874 . It’s a solid at room temperature . The pH-dependent hydrolysis behaviors of maleamic acid derivatives have been studied .

Scientific Research Applications

Synthesis and Structural Analysis

  • N-cyclopropyl maleamic acid and its derivatives are synthesized for various research purposes. One study described the synthesis and structure analysis of N-(Dehydroabietyl)maleamic acid, highlighting its characterization through IR, 1H, and 13C-NMR spectra, and X-ray crystal structure analysis (Xiao, 2011).

Potential Therapeutic Applications

  • Research into N-substituted maleamic acids has explored their potential as hypocholesteremic agents. A study synthesized a series of N-substituted maleamic acids and provided analytical and spectroscopic characterizations of these compounds (Liu, Chen, Jan & Shih, 1973).

Agricultural and Herbicide Research

  • In the agricultural sector, N-phenyl-maleimides, -isomaleimides, and -maleamic acids have been studied as herbicides and antidotes. These compounds interact with tissue thiols and have been evaluated for their efficacy in detoxifying bioactivated forms of certain herbicides (Kirino, Rubin & Casida, 1985).

Material Science and Polymer Research

  • In material science, maleamic acids are used for developing fire and heat-resistant laminating resins. This involves reacting aminophenoxy cyclotriphosphazenes with maleic anhydride to produce maleamic acids, which are then converted to maleimides and polymerized (Kumar, Fohlen & Parker, 1983).

Biomedical Applications

  • N-cyclopropyl maleamic acid derivatives have been prepared for biomedical applications. One study focused on the preparation of poly (N-imidazolyl maleamic acid), a bioactive material, through free radical polymerization (Ali, Kadem, Rahi & Gayadh, 2014).

Chemical Reaction Mechanisms

  • The chemical properties and reaction mechanisms of N-substituted maleamic acids have been a focus of computational studies. These studies aim to understand the cyclodehydration mechanisms and synthesis pathways, enhancing our understanding of these compounds at a molecular level (Ivanov & Constantinescu, 2003; Constantinescu & Ivanov, 2006).

Antibacterial Studies

  • N-alkylmaleamic acids were synthesized and evaluated for potential pharmacological activities. However, a study found insignificant levels of in vitro cytotoxicity, anti-rotavirus, antibacterial, and antifungal activities in these compounds (Belinelo et al., 2013).

Mechanism of Action

The mechanism of action of maleamic acids involves reversible amide formation and transamidation . This equilibrium provides a pathway for reversible transamidation without any added catalyst, leading to thermodynamic distributions of amides at room temperature .

Safety and Hazards

Maleamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(Z)-4-(cyclopropylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-6(3-4-7(10)11)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJTUGAKFMYQEE-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl maleamic acid

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